1-(8H-indeno[1,2-d]thiazol-2-yl)-3-(thiophen-2-yl)urea
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Overview
Description
1-(8H-indeno[1,2-d]thiazol-2-yl)-3-(thiophen-2-yl)urea is a heterocyclic compound that combines the structural features of indeno-thiazole and thiophene
Preparation Methods
The synthesis of 1-(8H-indeno[1,2-d]thiazol-2-yl)-3-(thiophen-2-yl)urea typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:
Formation of Indeno-thiazole Core: The indeno-thiazole core can be synthesized via a cyclization reaction involving an indene derivative and a thioamide.
Urea Formation: The thiophene derivative is then introduced through a reaction with an isocyanate to form the urea linkage.
Chemical Reactions Analysis
1-(8H-indeno[1,2-d]thiazol-2-yl)-3-(thiophen-2-yl)urea can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, resulting in the reduction of the thiazole or thiophene rings.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and catalysts such as palladium or platinum.
Scientific Research Applications
1-(8H-indeno[1,2-d]thiazol-2-yl)-3-(thiophen-2-yl)urea has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.
Materials Science: It is explored for use in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs), due to its unique electronic properties.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules, facilitating the development of new synthetic methodologies.
Mechanism of Action
The mechanism of action of 1-(8H-indeno[1,2-d]thiazol-2-yl)-3-(thiophen-2-yl)urea involves its interaction with specific molecular targets. In medicinal applications, it may inhibit certain enzymes or receptors, leading to its therapeutic effects. The exact pathways and targets can vary depending on the specific application and the modifications made to the compound.
Comparison with Similar Compounds
Similar compounds to 1-(8H-indeno[1,2-d]thiazol-2-yl)-3-(thiophen-2-yl)urea include:
1-(8H-indeno[1,2-d]thiazol-2-yl)-3-(phenyl)urea: This compound has a phenyl group instead of a thiophene ring, which may alter its electronic properties and reactivity.
1-(8H-indeno[1,2-d]thiazol-2-yl)-3-(pyridin-2-yl)urea: The presence of a pyridine ring can introduce additional sites for hydrogen bonding and coordination chemistry.
1-(8H-indeno[1,2-d]thiazol-2-yl)-3-(furan-2-yl)urea: The furan ring provides different electronic characteristics compared to thiophene, potentially affecting the compound’s behavior in chemical reactions and applications.
The uniqueness of this compound lies in its combination of the indeno-thiazole and thiophene moieties, which confer distinct electronic and structural properties that can be leveraged in various scientific and industrial applications.
Properties
IUPAC Name |
1-(4H-indeno[1,2-d][1,3]thiazol-2-yl)-3-thiophen-2-ylurea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11N3OS2/c19-14(16-12-6-3-7-20-12)18-15-17-13-10-5-2-1-4-9(10)8-11(13)21-15/h1-7H,8H2,(H2,16,17,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GUHYVEGDIDIGCO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CC=CC=C2C3=C1SC(=N3)NC(=O)NC4=CC=CS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11N3OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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